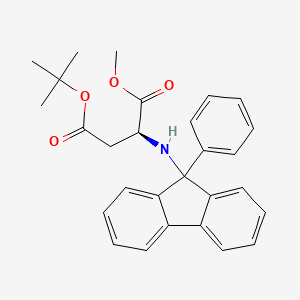
(S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate is a complex organic compound with a unique structure that includes a tert-butyl group, a methyl group, and a fluorenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate typically involves multiple steps, including the formation of the succinate backbone and the introduction of the fluorenyl and tert-butyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate include other fluorenyl derivatives and succinate esters. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which can result in unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C28H29NO4 |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
4-O-tert-butyl 1-O-methyl (2S)-2-[(9-phenylfluoren-9-yl)amino]butanedioate |
InChI |
InChI=1S/C28H29NO4/c1-27(2,3)33-25(30)18-24(26(31)32-4)29-28(19-12-6-5-7-13-19)22-16-10-8-14-20(22)21-15-9-11-17-23(21)28/h5-17,24,29H,18H2,1-4H3/t24-/m0/s1 |
InChI-Schlüssel |
GQHHPDGFZYBTJC-DEOSSOPVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC)NC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)NC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



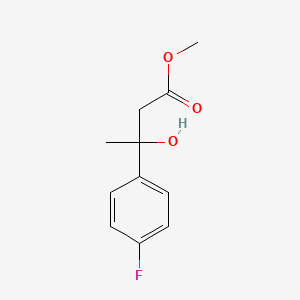
![Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14031812.png)
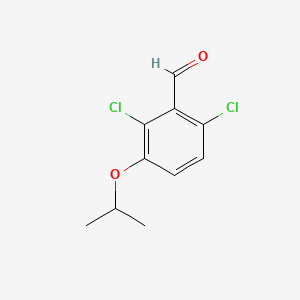

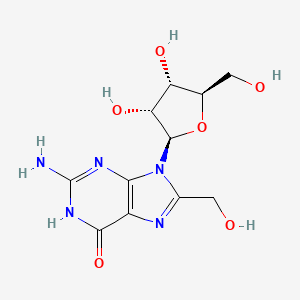
![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B14031829.png)
![3-Azabicyclo[4.1.0]heptan-5-OL hcl](/img/structure/B14031837.png)

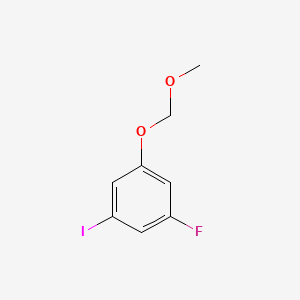
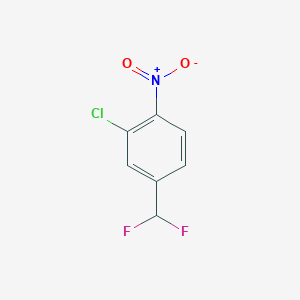
![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14031879.png)
![N,N-Diethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B14031886.png)
![2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol](/img/structure/B14031889.png)
